molecular formula C10H10FN3O B2702280 1-(1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)ethanol CAS No. 1506492-48-3

1-(1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)ethanol

Cat. No. B2702280
CAS RN: 1506492-48-3
M. Wt: 207.208
InChI Key: NIYFBLZUNHUHEM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, the enantioselective reduction of 1-(4-fluorophenyl)ethanone, catalyzed by P. crispum cells, was studied. Conditions that allow obtaining (S)-(-)-1-(4-fluorophenyl)ethanol by bioreduction of 1-(4-fluorophenyl)ethanone in the presence of a P. crispum biocatalyst for 48 hours with a 46% yield (90% ee) were found .


Molecular Structure Analysis

The molecular structure of similar compounds like “1-(4-Fluorophenyl)ethanol” has been analyzed. The structure of ®- and (S)-(–)-1-(4-fluorophenyl)ethanols was confirmed with the use of 1H and 13C NMR spectroscopy, gas chromatography-mass spectrometry, and polarimetry .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the bioreduction of 1-(4-fluorophenyl)ethanone in the presence of ethanol, isopropanol (1‒5%), or of an equimolar amount of glucose as an exogenous reducing agent mainly leads to the formation of an S-alcohol with moderate yields and optical purities .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like “1-(4-Fluorophenyl)ethanol” have been analyzed. It has a density of 1.1±0.1 g/cm3, a boiling point of 216.2±0.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C .

Safety and Hazards

The safety data sheet for a similar compound, “1-(4-Fluorophenyl)ethanol”, indicates that it is a combustible liquid that causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-[1-(4-fluorophenyl)triazol-4-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3O/c1-7(15)10-6-14(13-12-10)9-4-2-8(11)3-5-9/h2-7,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIYFBLZUNHUHEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=N1)C2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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